molecular formula C21H17N3O2 B11150131 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11150131
M. Wt: 343.4 g/mol
InChI Key: RZKMNFBXGFBGET-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby exerting its effects.

Comparison with Similar Compounds

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Biological Activity

Overview

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The chemical structure of this compound consists of:

  • A benzamide moiety that enhances its pharmacological properties.
  • An imidazo[1,2-a]pyridine core , which is known for interacting with various biological targets.
  • A methoxy group at the 4-position of the benzamide, which may influence its lipophilicity and biological activity.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5
HeLa (Cervical Cancer)6.0

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for treating infections caused by resistant strains.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship studies. Modifications to the methoxy and phenyl groups have been shown to significantly affect the compound's potency and selectivity against various biological targets.

Key Findings:

  • Methoxy Substitution : The presence of the methoxy group at the 4-position enhances lipophilicity, improving cellular uptake.
  • Phenyl Group Variation : Different substitutions on the phenyl ring can modulate the compound's interaction with target proteins, affecting both efficacy and toxicity profiles.

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound effectively inhibited bacterial growth at MIC values comparable to standard antibiotics. This suggests potential for development as an alternative treatment option for resistant infections.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-methoxy-NN-(2-phenylimidazo[1,2-aa]pyridin-3-yl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Synthetic Route : The compound is typically synthesized via multi-step reactions starting from substituted imidazo[1,2-aa]pyridine precursors. For example, condensation reactions between aryl amines and benzoyl chloride derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) are common .
  • Intermediate Characterization : Key intermediates (e.g., 3-(8-bromoimidazo[1,2-aa]pyridin-2-yl)-4-fluoroaniline) are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FT-IR, and LC-MS to confirm regioselectivity and purity. Mass spectrometry (HRMS) is critical for verifying molecular weights .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}-NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons between δ 6.8–8.5 ppm). 13C^{13} \text{C}-NMR confirms carbon frameworks, including carbonyl (C=O, ~165 ppm) and imidazo[1,2-aa]pyridine carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • FT-IR : Detects functional groups (e.g., C=O stretch ~1660 cm1^{-1}, N-H bend ~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Optimization Strategies :

  • Catalysts : Use of zinc dust or ammonium chloride in cyclization steps enhances imidazo[1,2-aa]pyridine ring formation .
  • Solvent and Temperature : Ethanol at room temperature for oxidative ring closure (e.g., sodium hypochlorite-mediated reactions) minimizes side products .
  • Purification : Gradient HPLC (C18 columns, acetonitrile/water) isolates the target compound with >95% purity .

Q. What strategies are used to evaluate the compound's selectivity for biological targets (e.g., COX-2 inhibition)?

  • Biological Assays :

  • Enzyme Inhibition Studies : COX-2 selectivity is assessed via in vitro assays comparing IC50_{50} values against COX-1/COX-2 isoforms. Competitive binding assays with fluorescent probes (e.g., celecoxib derivatives) quantify target engagement .
  • Computational Docking : Molecular docking (PDB: 3HKC) predicts binding interactions with COX-2’s hydrophobic pocket, guided by π-π stacking with Phe518^{518} and hydrogen bonding to Arg120^{120} .

Q. How do structural modifications influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Methoxy Substitution : The 4-methoxy group enhances metabolic stability by reducing oxidative deamination .
  • Imidazo[1,2-aa]pyridine Core : Fluorination at position 8 (e.g., 8-bromo derivatives) increases lipophilicity and blood-brain barrier permeability .
  • Benzamide Linker : Replacing the benzamide with sulfonamide groups alters selectivity profiles (e.g., COX-2 vs. kinase targets) .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

  • Data Reconciliation :

  • Statistical Validation : Use ANOVA with post hoc tests (e.g., Fisher’s PLSD) to assess significance (p<0.05p < 0.05) in dose-response curves .
  • Replication Studies : Independent validation of IC50_{50} values in multiple cell lines (e.g., RAW 264.7 macrophages) controls for assay variability .

Q. How are computational methods applied in molecular modeling and crystallographic analysis?

  • Computational Workflow :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, docking into COX-2’s active site identifies key residues (Tyr385^{385}, Ser530^{530}) .
  • Crystallography : Single-crystal X-ray diffraction (CCDC 1876881) resolves bond angles and confirms stereochemistry of imidazo[1,2-aa]pyridine derivatives .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H17N3O2/c1-26-17-12-10-16(11-13-17)21(25)23-20-19(15-7-3-2-4-8-15)22-18-9-5-6-14-24(18)20/h2-14H,1H3,(H,23,25)

InChI Key

RZKMNFBXGFBGET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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